6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Description
Properties
IUPAC Name |
6-methoxycarbonyl-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-4-3-7(12(16)17-2)5-9(8)13-10(6)11(14)15/h3-5,13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNZBBDTXXBQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most direct synthesis of 6-(methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid involves a palladium-catalyzed coupling between α-ketobutyric acid sodium salt and methyl 3-amino-4-iodobenzoate . This single-step method utilizes palladium diacetate (Pd(OAc)₂) and 1,4-diaza-bicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF) at 105°C for 24 hours, yielding the target compound at 68% efficiency.
Mechanistic Insights
The reaction proceeds via indole ring formation, where the α-ketobutyric acid contributes the 3-methyl group and 2-carboxylic acid moiety, while the methyl 3-amino-4-iodobenzoate provides the 6-methoxycarbonyl substituent. The palladium catalyst facilitates C–N bond formation, with DABCO acting as a base to deprotonate intermediates.
Optimization Parameters
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Catalyst Loading : Pd(OAc)₂ at 5 mol% ensures efficient coupling without significant side-product formation.
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Solvent : DMF’s high polarity and boiling point (153°C) enable reflux conditions, accelerating the reaction.
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Temperature and Time : Prolonged heating (24 h) at 105°C ensures complete conversion, though shorter durations reduce yields by 15–20%.
Multi-Step Synthesis via Oxindole Intermediates
Synthesis Scheme A
An alternative route begins with 3-nitro-benzoic acid , proceeding through three stages:
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Esterification : Conversion to methyl 3-nitro-benzoate.
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Electrophilic Substitution : Reaction with chloroacetic acid methyl ester forms methyl 4-methoxycarbonylmethyl-3-nitro-benzoate.
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Hydrogenation-Cyclization : Catalytic hydrogenation reduces the nitro group, inducing intramolecular amidation to yield 6-methoxycarbonyl-2-oxindole .
Critical Modifications
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Chloroacetyl Chloride Treatment : Reacting 6-methoxycarbonyl-2-oxindole with chloroacetic anhydride in toluene at 80–130°C produces methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate (“chlorimide”).
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Trimethylorthobenzoate Condensation : The “chlorimide” reacts with trimethylorthobenzoate in toluene at 100–140°C, mediated by acetic anhydride, to form methyl 1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate (“chlorenol”).
Synthesis Scheme B
A four-step pathway starting from 4-methyl-3-nitro-benzonitrile :
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Chain Prolongation : Formation of (4-cyano-2-nitro-phenyl)acetic acid.
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Reductive Cyclization : Hydrogenation generates the oxindole core.
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Saponification : Conversion of the nitrile to a carboxylic acid.
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Esterification : Methylation yields the 6-methoxycarbonyl group.
Comparative Analysis of Methods
Reaction Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 5-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products
Oxidation Products: Oxidized derivatives such as aldehydes or ketones.
Reduction Products: Alcohols or reduced indole derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of indole-2-carboxylic acid, including 6-(methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid, exhibit significant antiviral properties. For instance, research highlighted that certain indole derivatives can inhibit the replication of viruses such as SARS-CoV-2. Specifically, compounds within this class demonstrated complete inhibition at concentrations around 52.0 μM, showcasing their potential as antiviral agents against COVID-19 .
HIV Integrase Inhibition
Another promising application of indole derivatives is their role as inhibitors of HIV integrase. A study demonstrated that modifications to the indole structure significantly enhanced its inhibitory effects against HIV-1 integrase. The introduction of specific substituents improved binding affinity and biological activity, with IC50 values reaching as low as 0.13 μM for optimized derivatives . This suggests that 6-(methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid could serve as a scaffold for developing new HIV therapies.
Antifungal Properties
Research has also explored the antifungal potential of indole derivatives. A study focused on the production and characterization of a related compound from Bacillus toyonensis, which exhibited antifungal activity under various conditions. The compound's stability and effectiveness against fungal strains highlight the broader applicability of indole derivatives in combating fungal infections .
Chemical Biology Tools
6-(Methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid is utilized in chemical biology for synthesizing more complex molecules and probing biological systems. Its structural features allow it to act as a versatile building block in organic synthesis, facilitating the development of novel compounds with tailored biological activities .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Physicochemical and Commercial Comparison
Biological Activity
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid, with the CAS number 1290069-58-7, is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a methyl group at specific positions on the indole ring.
- Molecular Formula : C₁₂H₁₁NO₄
- Molecular Weight : 233.22 g/mol
- InChI Key : AYNZBBDTXXBQBM-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below is a summary of its notable effects based on recent studies.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives, including this compound. For instance, research has shown that indole-based compounds can inhibit various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.60 | Induction of apoptosis and cell cycle arrest in G0/G1 phase |
| MCF-7 | 1.41 | Inhibition of cell proliferation and migration |
| A549 | 0.045 | Induction of oxidative stress leading to cell death |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle regulation.
Anti-inflammatory Effects
Indole derivatives have also been noted for their anti-inflammatory properties. In vitro studies indicate that 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid can reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation:
| Cytokine | Effect |
|---|---|
| TNF-α | Decreased production |
| IL-6 | Inhibition of release |
This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. For example, it has shown significant inhibition against:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 15.00 |
These results indicate its potential as an antibacterial agent.
Case Studies
A notable study conducted by Zhang et al. (2024) focused on the synthesis and biological evaluation of indole derivatives as HIV-1 integrase inhibitors. The study found that modifications to the indole structure could enhance antiviral activity, suggesting that similar structural modifications to 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid might yield derivatives with improved efficacy against viral targets .
Another research highlighted the neuroprotective effects of indole derivatives, where compounds similar to 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid showed promise in protecting neuronal cells from oxidative stress-induced damage .
Q & A
Q. What are the recommended synthetic routes for 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid, and how can reaction conditions be optimized?
A common approach involves multi-step synthesis starting from indole derivatives. For example, 3-formylindole intermediates can undergo condensation with thiazol-4(5H)-one derivatives in acetic acid under reflux (3–5 hours), followed by sodium acetate-mediated cyclization . To optimize yield, parameters like catalyst choice (e.g., Lewis acids), temperature (80–120°C), and solvent polarity should be systematically tested. Purification via recrystallization (DMF/acetic acid) is critical to isolate the product with >95% purity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- NMR : Confirm the methoxycarbonyl (-COOCH₃) and methyl (-CH₃) groups via H NMR (δ ~3.8–4.0 ppm for methoxy; δ ~2.5 ppm for methyl) and C NMR (δ ~170 ppm for carbonyl) .
- HPLC : Assess purity using a C18 column with UV detection at 254 nm, comparing retention times to standards .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., methyl vs. methoxycarbonyl positioning) .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
The compound’s limited aqueous solubility (predicted logP ~2.1–2.3 ) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is typically used for stock solutions (10–50 mM), followed by dilution in buffer (e.g., PBS). Stability studies in DMSO over 24–48 hours are recommended to avoid precipitation or degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities. For example, trace intermediates (e.g., unreacted 3-formylindole) can skew results. Mitigation strategies include:
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Q. How can synthetic pathways be modified to improve regioselectivity and reduce byproduct formation?
Q. What strategies are effective for analyzing degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS/MS to identify breakdown products (e.g., decarboxylated indole derivatives) .
- Stability-indicating assays : Validate HPLC methods to separate and quantify degradation peaks .
Methodological Challenges
Q. How should researchers address discrepancies in solubility data across different solvent systems?
Contradictory solubility reports (e.g., DMSO vs. ethanol) may stem from polymorphic forms or hygroscopicity. Solutions include:
Q. What experimental protocols ensure reproducibility in catalytic applications of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
